molecular formula C10H6N2O2 B12866980 2-Acetylbenzo[d]oxazole-7-carbonitrile

2-Acetylbenzo[d]oxazole-7-carbonitrile

Cat. No.: B12866980
M. Wt: 186.17 g/mol
InChI Key: XNWHPSQXFWZDFD-UHFFFAOYSA-N
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Description

2-Acetylbenzo[d]oxazole-7-carbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with an acetyl group at the 2-position and a carbonitrile group at the 7-position, making it a unique and valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylbenzo[d]oxazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate can then be further reacted with cyanogen bromide to introduce the carbonitrile group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzo[d]oxazole-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

2-Acetylbenzo[d]oxazole-7-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetylbenzo[d]oxazole-7-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The acetyl and carbonitrile groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzo[d]oxazole-5-carbonitrile: Similar structure but with the carbonitrile group at the 5-position.

    2-Acetylbenzo[d]oxazole-4-carbonitrile: Similar structure but with the carbonitrile group at the 4-position.

    2-Acetylbenzo[d]oxazole-6-carbonitrile: Similar structure but with the carbonitrile group at the 6-position.

Uniqueness

2-Acetylbenzo[d]oxazole-7-carbonitrile is unique due to the specific positioning of the carbonitrile group at the 7-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-7-carbonitrile

InChI

InChI=1S/C10H6N2O2/c1-6(13)10-12-8-4-2-3-7(5-11)9(8)14-10/h2-4H,1H3

InChI Key

XNWHPSQXFWZDFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=CC=CC(=C2O1)C#N

Origin of Product

United States

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